N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzamides . It is a synthetic compound with potential applications in various fields of research and industry.
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular formula of this compound is C20H19F3N6O and it has a molecular weight of 416.408.Chemical Reactions Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthesis and Derivative Development
The compound has been involved in the synthesis of new thienopyrimidine derivatives , showcasing pronounced antimicrobial activity. This research highlights the compound's utility in developing antimicrobial agents through chemical synthesis and evaluations (Bhuiyan et al., 2006).
Unfused heterobicycles , including pyridinylpyrimidines with strongly basic side chains, have been synthesized. These compounds show potential as amplifiers of phleomycin against Escherichia coli, indicating their significance in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Potential anticancer agents in the form of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized, with their effects on the proliferation and survival of cancerous cells being determined. This underscores the compound's relevance in cancer research and therapy development (Temple et al., 1983).
Research on novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has revealed the synthesis and antibacterial activities of these compounds, showcasing the versatile applications of the chemical (Al-Kamali et al., 2014).
Chemical Properties and Applications
The synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones highlights the compound's contribution to creating new chemical entities with potential pharmacological activities (Koza et al., 2013).
Molecular Docking and In Vitro Screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted, demonstrating the compound's utility in drug discovery and development through computational and biological screenings (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response modulation, and neurotransmission. By inhibiting nitric oxide synthase, the compound could potentially influence these processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its potential inhibitory effect on nitric oxide synthase, it could influence cellular processes regulated by nitric oxide signaling .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .
Properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-12-6-7-18-16(11-12)21-15-5-4-14(22-23-15)19-8-9-20-17(24)13-3-2-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,20,24)(H,18,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRTOODUQLWAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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